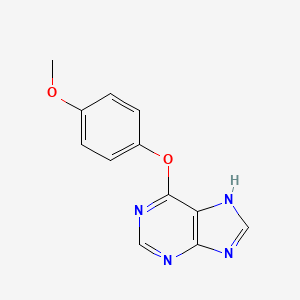

6-(4-methoxyphenoxy)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

5446-38-8 |

|---|---|

Molecular Formula |

C12H10N4O2 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

6-(4-methoxyphenoxy)-7H-purine |

InChI |

InChI=1S/C12H10N4O2/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |

InChI Key |

KCPNMDHKYFRCCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Aryloxypurines with Methoxy Moieties

Strategies for Purine (B94841) Core Construction

The construction of the fundamental purine ring system is the initial step in the synthesis of its derivatives. Several methods exist for this purpose, ranging from classical cyclization reactions to more modern, efficient protocols.

One common and long-standing approach involves the build-up from substituted pyrimidine (B1678525) precursors. This typically entails the cyclization of 4,5-diaminopyrimidines with a one-carbon synthon like formic acid or formamide. avcr.cz An alternative strategy starts from imidazole (B134444) derivatives, which are then cyclized to form the fused pyrimidine ring. acs.orgresearchgate.net These methods, while unambiguous in their regioselectivity, can be multistep and laborious. acs.org

More contemporary and scalable methods have been developed to streamline the process. An efficient and scalable process for creating a densely substituted purine core relies on the N-acylation and sequential substitution of a 5-amino-4,6-dichloropyrimidine (B16409) with amine building blocks, followed by a cyclocondensation reaction. researchgate.net Another reported method involves the cyclization of [¹⁵N]-formamide in the presence of phosphorus oxychloride (POCl₃) to produce isotopically labeled adenine (B156593), which can then be converted to other purine derivatives. royalsocietypublishing.org

Introduction of the 6-(4-Methoxyphenoxy) Moiety

Once the purine core is established, typically as a 6-halopurine intermediate, the next crucial step is the introduction of the desired aryloxy group. For the synthesis of 6-(4-methoxyphenoxy)-7H-purine, 6-chloropurine (B14466) is the most common starting material.

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching the 4-methoxyphenoxy group. In this reaction, the electron-deficient purine ring facilitates the displacement of a halide (usually chloride) at the C6 position by a nucleophile. The reaction of 6-chloropurine with 4-methoxyphenol (B1676288), typically in the presence of a base, yields the desired ether linkage. walisongo.ac.id

The reactivity of halopurines towards SNAr is well-established, and these reactions can be promoted under various conditions. researchgate.netnih.gov For instance, a metal-free SNAr coupling of N⁷-substituted chloropurines with nucleophiles like p-methoxyphenol has been successfully achieved using triflimide (Tf₂NH) as a Brønsted acid catalyst in a fluoroalcohol solvent. jst.go.jp This highlights the versatility of SNAr in creating C-O bonds in this class of compounds.

The Ullmann condensation, a copper-catalyzed reaction, is another powerful tool for forming aryl-ether bonds. organic-chemistry.org The classical Ullmann reaction involves coupling an aryl halide with an alcohol or phenol (B47542) in the presence of copper at elevated temperatures. organic-chemistry.orgoperachem.com In the context of purine synthesis, this involves reacting a 6-halopurine with 4-methoxyphenol using a copper catalyst.

Modern advancements in the Ullmann-type reactions have led to milder reaction conditions and broader substrate scope, often through the use of specific ligands that facilitate the catalytic cycle. operachem.comnih.gov These reactions provide a complementary approach to SNAr, particularly for substrates that may be less reactive under standard SNAr conditions. nih.govacs.org The mechanism generally involves the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the final product. organic-chemistry.org

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Factors such as the choice of solvent, base, catalyst, temperature, and reaction time are all influential. For example, the synthesis of 6-(4-methoxyphenoxy)-7-methylpurine was achieved in high yield using triflimide (Tf₂NH) in hexafluoroisopropanol (HFIP) at room temperature. jst.go.jp In other syntheses, microwave irradiation has been shown to accelerate the amination of 6-chloropurine derivatives, suggesting its potential applicability for O-arylation as well. researchgate.net

Below is a table summarizing various reaction conditions for the synthesis of related 6-substituted purines, which can inform the optimization for this compound.

| Starting Material | Reagent | Catalyst/Promoter | Solvent | Conditions | Product | Yield | Reference |

| N⁷-Methyl-6-chloropurine | p-Methoxyphenol | Tf₂NH | HFIP | rt | 6-(4-Methoxyphenoxy)-7-methylpurine | High | jst.go.jp |

| 6-Chloropurine | Various Amines | None | Water | Microwave | 6-Substituted Aminopurines | Very Good | researchgate.net |

| 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Benzyl (B1604629) alcohol | Sodium | N/A | rt, 5h | 4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine | >70% (3 steps) | nih.govacs.org |

| 2-amino-6-chloropurine | Dimethylamine | KOH | DMF | 120 °C, 6h | 2-amino-6-(dimethylamino)purine | 81% | nih.gov |

Regioselectivity in 6-Substituted Purine Synthesis

Regioselectivity is a key consideration in the synthesis of substituted purines. The purine ring has multiple potential sites for substitution, including the carbon atoms at positions 2, 6, and 8, and the nitrogen atoms at positions 7 and 9.

In dihalopurines, such as 2,6-dichloropurine (B15474), nucleophilic substitution is highly regioselective. The reaction proceeds preferentially at the C6 position over the C2 position. avcr.cz This enhanced reactivity at C6 is attributed to the electronic properties of the purine ring system. This selectivity allows for the stepwise functionalization of the purine core, where the C6 position is first substituted, followed by a different substitution at the C2 position.

While substitution on the carbon skeleton is often predictable, alkylation on the purine nitrogens can be more complex. Direct alkylation of 6-substituted purines can lead to a mixture of N7 and N9 isomers. The outcome is often dependent on reaction conditions, with kinetic control favoring the N7 isomer and thermodynamic control favoring the more stable N9 isomer. acs.orgnih.gov Specific methodologies have been developed to achieve high regioselectivity. For instance, using SnCl₄ as a catalyst with N-trimethylsilylated purines can direct tert-alkylation specifically to the N7 position. acs.orgnih.govacs.org

Analogous Synthetic Routes for Related 6-Aryloxypurine Derivatives

The synthetic methodologies described for this compound are broadly applicable to a wide range of related 6-aryloxypurine derivatives. By varying the substituted phenol used in the nucleophilic substitution or Ullmann coupling step, a diverse library of analogues can be generated. These methods have been used to synthesize derivatives with different electronic and steric properties, which is valuable for structure-activity relationship (SAR) studies in drug discovery.

For example, triflimide-promoted SNAr has been used to synthesize various N⁷-methyl-6-aryloxypurines with different substituents on the aryl ring. jst.go.jp Similarly, other related structures like 6-arylthio and 6-alkoxy purines can be prepared from 6-chloropurine by reacting it with the corresponding thiol or alcohol. nih.govnih.gov

The table below showcases a selection of related 6-substituted purine derivatives synthesized using analogous routes.

| Product | Synthetic Method | Key Reagents | Reference |

| 6-(2,4-Dimethoxyphenyl)-7-methyl-7H-purine | SNAr | N⁷-Methyl-6-chloropurine, 2,4-Dimethoxyphenol, Tf₂NH | jst.go.jp |

| 6-(4-Methoxynaphthalen-1-yl)-7-methyl-7H-purine | SNAr | N⁷-Methyl-6-chloropurine, 4-Methoxynaphthalen-1-ol, Tf₂NH | jst.go.jp |

| 2-Amino-6-(4-methoxyphenylthio)-9-[2-(phosphonomethoxy)ethyl]purine | SNAr | 2-Amino-6-chloropurine derivative, 4-methoxythiophenol | nih.gov |

| O⁶-Alkylated 7-aminomethyl-7-deazaguanines | SNAr | 6-Chloro-7-cyano-7-deazaguanine derivative, Alcoholate | nih.gov |

Advanced Synthetic Strategies for Purine Analogues

Beyond the fundamental synthesis, a range of advanced strategies has been developed to create diverse purine analogues, offering improvements in efficiency, regioselectivity, and substrate scope. These methods are crucial for generating libraries of compounds for chemical and biological screening.

Palladium-Catalyzed C-H Direct Arylation: A significant advancement in purine chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halopurines. researchgate.net C(8)-H direct arylation has been successfully applied to purine derivatives immobilized on a solid support. researchgate.net In this method, a purine skeleton is first attached to a resin, typically via substitution at the C6 position. researchgate.net After subsequent modifications at other positions (e.g., N9-alkylation), a palladium catalyst is used to couple the C8 position directly with various aryl halides. researchgate.net This strategy allows for the late-stage introduction of aryl groups, enhancing molecular diversity. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the combinatorial generation of purine libraries. researchgate.net The process involves anchoring a purine scaffold to a polymer resin and then performing sequential chemical modifications. researchgate.net For example, 2,6-dichloropurine can be immobilized on a resin through its C6 position, followed by N9-alkylation and nucleophilic substitution at the C2 position. researchgate.net This systematic approach is highly amenable to automation and allows for the rapid synthesis of a large number of distinct 2,6,8,9-tetrasubstituted purines. researchgate.net

Modern Coupling Reactions: Modern cross-coupling reactions have been adapted for the synthesis of complex purine structures.

Ullmann Condensation: Modified Ullmann-type reactions are frequently used to form the C-O bond between the purine C6 position and a phenol. arabjchem.org These reactions, which couple a halo-purine with an alcohol or phenol, are often catalyzed by copper salts and can be enhanced by microwave irradiation to reduce reaction times and improve yields. arabjchem.orgnih.gov

Liebeskind-Srogl Cross-Coupling: This reaction enables the C-C bond formation on the purine scaffold under mild, palladium-catalyzed, copper(I)-mediated conditions. researchgate.net It has been used for the C6-arylation of purines by reacting 6-thiophenylpurine derivatives with various boronic acids. researchgate.net

These advanced methodologies represent the cutting edge of purine synthesis, providing efficient pathways to structurally complex and diverse molecules derived from the 6-aryloxypurine template.

Structure Activity Relationship Sar Studies and Molecular Design for Purine Derivatives

Elucidating Key Structural Determinants for Biological Activity

The biological activity of purine (B94841) derivatives is profoundly influenced by the nature and position of substituents on the purine ring system. Research into ATP-competitive kinase inhibitors has shown that combining the purine system with moieties like phenyl groups can lead to interactions with different regions of the ATP-binding site. acs.org

Key structural elements that are frequently manipulated in SAR studies include:

The C2, C6, and N9 positions of the purine core: Modifications at these sites are crucial for modulating biological activity. mdpi.comtandfonline.com Introducing substituents at these positions is a common strategy to improve binding affinity and selectivity towards specific kinases. mdpi.com

The substituent at the C6 position: The group at this position is critical. For instance, in a series of purine derivatives designed as positive inotropes, thioether-linked substituents at C6 were found to be superior to their oxygen or nitrogen isosteres. nih.gov

The substituent at the N9 position: This position is often targeted to enhance properties. For example, some studies have introduced groups at N9 to improve the amorphous characteristics of purine derivatives for applications as fluorescent materials. researchgate.net

The substituent at the C8 position: This position has also been a subject of investigation. 8-substituted purines have been explored as potential kinase inhibitors. researchgate.net

Impact of Substitution Patterns on the Purine Core and Phenoxy Moiety

The specific substitution patterns on both the purine core and any attached aryl moieties, such as a phenoxy group, are critical in defining the compound's potency and selectivity.

On the Purine Core:

C2 Position: The presence of an amino group at the C2 position can be a significant determinant of activity. researchgate.net In some series, bulky groups at C2 have been found to be unfavorable for cytotoxic activity. researchgate.net

C6 Position: The nature of the substituent at C6 is paramount. Replacing the chlorine of 2,6-dichloropurine (B15474) is a common synthetic starting point. researchgate.net In the development of positive inotropes, thioether-linked derivatives at C6 proved more effective than those with oxygen (phenoxy) or nitrogen linkages. nih.gov Conversely, for adenosine (B11128) A1 receptor agonists, benzyloxy and phenoxy derivatives have been successfully synthesized from 6-chloropurines. nih.gov

N9 Position: Alkylation at the N9 position is a frequent modification. researchgate.net For 6-isopentenyladenine derivatives, adding a methyl group at N9 more than doubled the inhibitory activity compared to adding an isopropyl group. tandfonline.com

On the Phenoxy Moiety:

Electron-Withdrawing vs. Electron-Donating Groups: In one study on purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to the purine core increased potency. nih.gov For adenosine A1 receptor agonists, halogen substituents in the meta position of a benzyloxy or phenoxycyclopentyl ring were found to be the most potent. nih.gov

Positional Isomerism: The placement of substituents on the phenoxy ring can drastically alter activity. For example, in a series of 8-(substituted)aryloxycaffeine derivatives, the position of chloro and other groups on the attached aryl ring led to significant variations in antibacterial and topoisomerase II inhibitory activities. researchgate.netarabjchem.org

These findings underscore that a systematic exploration of substitution patterns is essential for optimizing the biological profile of purine-based compounds.

Conformational Effects and Binding Mode Implications

The three-dimensional conformation of purine derivatives and their resulting binding mode within a target's active site are crucial for their inhibitory action. The flexibility or rigidity of the molecule, particularly the rotational freedom around the bond connecting the purine C6 and the phenoxy oxygen, can influence how the ligand fits into a binding pocket.

Docking studies on novel purine analogues targeting CDK2 have indicated that these compounds can achieve a higher affinity for the kinase compared to standards, a finding supported by molecular dynamics simulations showing greater protein-ligand stability. nih.gov The binding mode of N-(4-substituted-2′-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-carboximides was found to be influenced by intermolecular CH/π interactions in the crystal structure, highlighting that solid-state conformations can provide insights into potential molecular interactions. rsc.org

In the context of Hsp90 paralogs, the conformation of purine-based inhibitors determines their selectivity. For Grp94-selective ligands, the purine moiety occupies the ATP adenine-binding site, while an 8-aryl group inserts into a unique allosteric pocket (site 2) not accessible in other Hsp90 isoforms. nih.gov This demonstrates how conformational adaptability allows a purine scaffold to achieve paralog-selectivity by engaging with unique structural features of the target protein. nih.gov

Physicochemical Property Correlations with Biological Efficacy (Excluding Specific Values)

Key physicochemical properties that correlate with biological efficacy include:

Hydrophobicity: The hydrophobic character of the molecule, often influenced by aryl and alkyl substituents, plays a role in its ability to interact with hydrophobic pockets in target proteins and to cross biological membranes. acs.org The design of kinase inhibitors often involves exploring hydrophobic interactions within the ATP binding site. acs.org

Hydrogen Bonding Capacity: The purine core itself contains multiple hydrogen bond donors and acceptors. Substituents can add to or modify this capacity, which is fundamental for specific recognition and binding to biological targets. The hydroxyl group, for instance, can participate in crucial hydrogen bonding interactions. smolecule.com

Polar Surface Area: This property is related to a molecule's ability to permeate cell membranes. A balance must be struck to ensure sufficient water solubility for distribution while maintaining enough lipophilicity for membrane passage.

While specific quantitative relationships are complex, qualitative trends are often observed in SAR studies, where modifications that alter these physicochemical properties lead to predictable changes in biological activity. nih.govresearchgate.net

Selectivity Determinants for Target Enzymes and Receptors

Achieving selectivity for a specific biological target over others, especially within a family of related proteins like kinases, is a major challenge in drug design. tandfonline.com For purine derivatives, selectivity is often engineered through substitutions that exploit subtle structural differences in the target binding sites.

Exploiting Unique Pockets: High selectivity can be achieved when a part of the inhibitor molecule fits into a specific lipophilic pocket present in the target enzyme but not in closely related ones. osti.gov This was the case for certain BTK inhibitors, where the purine derivative's structure allowed it to fill a BTK-specific pocket. osti.gov Similarly, selectivity for the Grp94 Hsp90 paralog was achieved by designing purine ligands with an 8-aryl group that could access a unique allosteric site. nih.gov

Substitution Patterns: The pattern of substitution on the purine ring is a key determinant of selectivity. mdpi.com Trisubstituted purines, with modifications at the C2, C6, and N9 positions, have been shown to be valuable tools for developing selective inhibitors of plant mitogen-activated protein kinases (MAPKs). tandfonline.com Different substitutions can fine-tune the inhibitor's affinity for one kinase over another. nih.gov For example, in one study, compounds 5g and 5i demonstrated greater affinity against CDK2 compared to other kinases. nih.gov

Conformational Restriction: Constraining the conformation of the molecule can enhance selectivity. By designing more rigid structures, it is possible to create compounds that preferentially bind to the active conformation of one specific enzyme.

Ultimately, the development of highly selective kinase inhibitors is possible through careful modification of the chemical structure, demonstrating that purine derivatives are powerful scaffolds for probing biological processes. tandfonline.com

Computational and Theoretical Investigations of 6 4 Methoxyphenoxy 7h Purine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For analogues of 6-(4-methoxyphenoxy)-7H-purine, docking studies are crucial for identifying potential biological targets and understanding the key intermolecular interactions that govern their binding.

Research on purine (B94841) analogues frequently employs docking to simulate their interaction with the active sites of enzymes like cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the target's binding pocket. For instance, the purine core can act as a scaffold for hydrogen bonding, while the methoxyphenoxy group can engage in hydrophobic and van der Waals interactions. The results are often expressed as a binding energy or docking score, with lower values typically indicating a more favorable interaction. nih.gov

These studies help in visualizing how modifications to the this compound structure could enhance binding affinity and selectivity for a specific target. nih.gov

Table 1: Example of Molecular Docking Results for Purine Analogues Against a Kinase Target

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analogue 1 | CDK2 | -8.16 | Leu83, Glu81 | Hydrogen Bond |

| Analogue 2 | CDK9 | -7.87 | Cys106, Asp104 | Hydrogen Bond, Pi-Alkyl |

| Analogue 3 | VEGFR-2 | -9.20 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| Analogue 4 | EGFR | -8.50 | Met793, Lys745 | Hydrogen Bond, Pi-Cation |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. acs.org MD simulations are performed on docked complexes of this compound analogues to validate the docking poses and to observe the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.complos.org

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, typically nanoseconds in scale. researchgate.netnih.gov A stable RMSD value suggests that the ligand remains securely bound in the active site. researchgate.net These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies. mdpi.com Furthermore, MD studies can elucidate how ligand binding induces conformational rearrangements in the target protein, which is essential for its biological function or inhibition. nih.govnih.gov

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER |

| Force Field | AMBER99SB-ILDN, GROMOS96 |

| Simulation Time | 100 - 500 ns |

| Solvent Model | TIP3P water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of this compound analogues, providing a deeper understanding of their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the molecular geometry and calculating the electronic structure of molecules. nih.govacs.org For purine derivatives, DFT calculations, often using functionals like B3LYP, are performed to determine the most stable tautomeric and conformational forms of the molecule. nih.govnih.gov These calculations provide accurate geometric parameters (bond lengths, bond angles) and can predict vibrational frequencies, which can be compared with experimental data from IR spectroscopy. nih.govtandfonline.com DFT is foundational for further analysis of the molecule's electronic properties. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net For this compound analogues, this analysis helps predict their reactivity and ability to participate in charge-transfer interactions with biological targets. researchgate.net

Table 3: Hypothetical Electronic Properties of Purine Analogues from DFT Calculations

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analogue A | -6.54 | -1.82 | 4.72 |

| Analogue B | -6.31 | -2.05 | 4.26 |

| Analogue C | -6.89 | -1.75 | 5.14 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is invaluable for understanding intermolecular interactions, particularly electrostatic interactions, and for predicting the sites of electrophilic and nucleophilic attack. mdpi.comdeeporigin.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. tandfonline.comresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, MEP maps can identify the hydrogen-bond donor and acceptor sites on the purine ring and the methoxy (B1213986) group, which is critical for its interaction with protein targets. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me For a series of this compound analogues, a QSAR model would correlate their measured biological activity (e.g., inhibitory concentration) with calculated molecular descriptors. nih.gov

These descriptors can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment, partial charges), or topological (e.g., connectivity indices). researchgate.net Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, yet-to-be-synthesized analogues. nih.gov This predictive capability significantly accelerates the drug design process by prioritizing the synthesis of compounds with the highest predicted potency. fiveable.me

Table 4: Common Molecular Descriptors Used in QSAR Studies of Purine Analogues

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric properties |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions |

| Topological | Wiener Index, Balaban Index | Molecular shape and branching |

| Quantum Chemical | HOMO/LUMO Energies, E-state indices | Reactivity and specific atom contributions |

| 3D Descriptors | Polar Surface Area (PSA), Volume | Membrane permeability and size |

X-ray Crystallographic Studies of Ligand-Enzyme Complexes

A thorough review of publicly accessible scientific literature and structural databases, including the Protein Data Bank (PDB), reveals a notable absence of specific X-ray crystallographic studies for complexes formed between this compound and any enzyme. Consequently, detailed structural insights into the precise binding mode, orientation, and specific molecular interactions of this particular compound within an enzyme's active site remain experimentally undetermined.

The lack of crystallographic data for this compound highlights a significant gap in the understanding of its interactions at a molecular level. X-ray crystallography is a pivotal technique in structural biology and drug design, providing high-resolution, three-dimensional structures of ligand-enzyme complexes. nih.gov Such studies are instrumental in elucidating the atomic details of how a ligand, such as a purine analogue, is recognized and accommodated by its protein target. mdpi.comnih.gov

In the context of computational and theoretical investigations, X-ray crystallographic data serves as the gold standard for validating and refining computational models. The availability of a crystal structure would allow researchers to:

Visualize the Binding Pose: Determine the exact orientation and conformation of the this compound analogue within the enzyme's active site.

Identify Key Interactions: Map the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-enzyme complex.

Understand Structure-Activity Relationships (SAR): Correlate the structural features of the ligand with its biological activity, thereby guiding the design of more potent and selective analogues. nih.gov

Elucidate Mechanisms of Action: Provide a static snapshot of the ligand-bound state, which can offer crucial clues about the enzyme's catalytic mechanism and how the ligand might modulate its function. researchgate.net

While crystallographic data is not available for the specific compound of interest, studies on other 6-substituted purine analogues have demonstrated the utility of this technique. For instance, crystallographic analysis of various 6-substituted adenosine (B11128) analogues has been crucial in the structure-guided design of potent inhibitors for enzymes like Mycobacterium tuberculosis adenosine kinase. These studies reveal how different substituents at the 6-position of the purine ring can be exploited to achieve high affinity and selectivity.

The insights gained from X-ray crystallography are foundational for building accurate computational models, such as those used in molecular docking and molecular dynamics simulations. Without experimental structures, these theoretical investigations must rely on predictive models that may not fully capture the nuances of ligand binding. Therefore, future X-ray crystallographic studies on this compound and its analogues in complex with relevant target enzymes would be invaluable for advancing the understanding of their therapeutic potential and for guiding future drug discovery efforts.

Research Applications and Future Directions for 6 4 Methoxyphenoxy 7h Purine Research

Role as a Chemical Probe or Research Tool Compound

While specific studies employing 6-(4-methoxyphenoxy)-7H-purine as a chemical probe are not extensively documented, its structure is emblematic of purine (B94841) derivatives designed for such purposes. Chemical probes are small molecules used to study biological systems by selectively engaging a specific protein or pathway. Purine analogs have been developed as probes for various targets, particularly for adenosine (B11128) receptors, where they have been modified to act as radioligands, fluorescent probes, or irreversible antagonists. mdpi.com

A compound like this compound could serve as a valuable negative control or a starting point for developing more potent and selective probes. Its utility would lie in its ability to interact with targets that recognize the purine core, with the 4-methoxyphenoxy group at the C6 position providing a vector for modifying properties like solubility, cell permeability, and target affinity. The development of such tools is crucial for delineating the complex functions of biological targets in health and disease. nih.gov

Contribution to Lead Compound Discovery and Optimization Efforts

The purine nucleus is a cornerstone of lead discovery, particularly in the development of kinase inhibitors and other targeted therapies. nih.goveurekaselect.com The substitution pattern of the purine ring is critical, and the C6 position is a key site for modification to enhance binding affinity and selectivity.

Research into a library of 6-alkoxy purine analogs demonstrated the importance of the C6 substituent for inducing apoptosis selectively in cancer cell lines. nih.gov In a study focused on Jurkat T-cell leukemia cells, specific 6-alkoxy purine derivatives were identified as potent and selective proapoptotic compounds. nih.gov This highlights how the scaffold represented by this compound can be systematically modified to optimize biological activity. The 4-methoxyphenyl (B3050149) group can engage in various interactions with a target protein, including hydrogen bonding and hydrophobic interactions, making it a valuable moiety in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. researchgate.net

| Parameter | Description | Relevance to this compound |

| Scaffold | Core chemical structure (Purine) | A "privileged" scaffold in medicinal chemistry, mimics endogenous ligands. |

| C6-Substitution | Functional group at the 6-position (4-methoxyphenoxy) | Crucial for modulating target selectivity, affinity, and pharmacokinetic properties. |

| Lead Optimization | Iterative chemical modification to improve potency and reduce off-target effects. | The methoxy (B1213986) and phenoxy groups can be systematically altered to probe the binding pocket of a target protein. |

| Phenotypic Screening | Assessing the effect of compounds on cellular or organismal phenotype. | 6-alkoxy purine analogs have been successfully used in phenotypic screens to identify selective anticancer agents. nih.gov |

Unexplored Biological Targets and Pathways for Purine Derivatives

The versatility of the purine scaffold means its potential is far from exhausted. nih.govrsc.org While purine derivatives are well-known inhibitors of kinases and G-protein coupled receptors (GPCRs), numerous other biological targets and pathways remain to be explored.

Emerging research areas where purine derivatives could play a significant role include the modulation of metabolic pathways, epigenetic targets, and components of the innate immune system. Given that purines are central to cellular metabolism, compounds like this compound could be used to probe enzymes involved in nucleotide synthesis or salvage pathways, which are often dysregulated in cancer and other diseases. The structural similarity to signaling molecules like cyclic AMP suggests potential roles in modulating complex signaling networks that are yet to be fully understood.

| Target Class | Examples | Potential Application for Purine Derivatives |

| Kinases | CDKs, Src, p38 MAP kinase | Anticancer, Anti-inflammatory |

| GPCRs | Adenosine Receptors, CRH Receptors | Neurological disorders, Inflammation |

| Metabolic Enzymes | Phosphodiesterases, Sulfotransferases | Cardiovascular disease, Cancer |

| Epigenetic Targets | Histone-modifying enzymes, Bromodomains | Oncology, Genetic disorders |

| Immune Signaling | Toll-like receptors, Inflammasomes | Autoimmune diseases, Infectious diseases |

Development of Novel Synthetic Routes and Methodologies

The synthesis of 6-substituted purines like this compound typically relies on the versatile precursor, 6-chloropurine (B14466). acs.orgacs.org This starting material readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including alcohols and phenols.

The synthesis of this compound would likely involve the reaction of 6-chloropurine with 4-methoxyphenol (B1676288) in the presence of a base. Future developments in synthetic methodology could focus on creating more efficient, sustainable, and diverse routes to functionalized purines. This includes the use of metal-catalyzed cross-coupling reactions to form C-C or C-N bonds at various positions on the purine ring, enabling the creation of novel chemical libraries. Furthermore, advancements in flow chemistry and automated synthesis could accelerate the discovery of new bioactive purine derivatives. rsc.org

| Reaction Type | Precursor | Description |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Chloropurine | Reaction with alcohols, phenols, or amines to displace the chloride at C6. |

| Alkylation | 6-Chloropurine | Introduction of alkyl groups at nitrogen positions (e.g., N9). acs.org |

| Cross-Coupling Reactions | Halogenated Purines | Palladium- or copper-catalyzed reactions to form new C-C, C-N, or C-O bonds. |

| Condensation Reactions | Imidazole (B134444) or Pyrimidine (B1678525) derivatives | Building the purine ring system from simpler monocyclic precursors. rsc.org |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery, and its application to purine research is crucial for accelerating progress. For compounds like this compound, computational methods can predict a range of properties, from fundamental electronic structure to binding affinity with a target protein.

Methods like Density Functional Theory (DFT) can be used to investigate molecular properties, such as orbital energies and electrostatic potential, which govern molecular interactions. researchgate.net Molecular docking and molecular dynamics (MD) simulations can predict how the compound binds to a biological target, providing insights for structure-based drug design. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for libraries of purine analogs to predict the biological activity of novel compounds before their synthesis, saving time and resources.

| Computational Method | Application in Purine Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and spectroscopic properties. | HOMO/LUMO energies, charge distribution, reaction mechanisms. researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Binding pose, scoring functions to estimate affinity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of a ligand-protein complex over time. | Conformational changes, binding stability, free energy of binding. |

| 3D-QSAR | Relating the 3D properties of molecules to their biological activity. | Predictive models for potency and selectivity of new analogs. |

Identification of Research Gaps and Future Avenues in Purine Chemistry and Biology

The study of purine derivatives, exemplified by this compound, is a mature field that continues to offer exciting opportunities. A primary research gap is the comprehensive biological characterization of the vast chemical space that purine derivatives can occupy. While many compounds have been synthesized, a large number have not been screened against a wide range of biological targets.

Future avenues for research include:

High-Throughput Screening: Systematically screening existing and novel purine libraries against diverse panels of targets, including orphan receptors and newly identified enzymes.

Chemical Biology Approaches: Developing highly selective and potent chemical probes to dissect the function of specific proteins within complex biological pathways.

Targeting Drug Resistance: Designing next-generation purine derivatives that can overcome resistance mechanisms that have emerged against existing drugs, particularly in oncology and virology. nih.gov

Multi-Target Ligands: Intentionally designing purine derivatives that can modulate multiple targets simultaneously, which may offer superior efficacy for complex diseases like cancer and neurodegenerative disorders.

Integration of AI and Machine Learning: Utilizing advanced computational models to predict novel, synthesizable purine structures with desired biological activities and favorable drug-like properties.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 6-(4-methoxyphenoxy)-7H-purine?

Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or alkylation reactions. For example, analogous purine derivatives (e.g., 6-[(1-naphthalenylmethyl)thio]-7H-purine) are synthesized via alkylation using DBU (1,8-diazabicycloundec-7-ene) as a base in DMF, followed by purification via column chromatography with CH₂Cl₂/MeOH (95:5) . Similar methods can be adapted by substituting 4-methoxyphenoxy groups for thiol or alkyl groups. Key steps include:

- Reagent selection : Use DBU to deprotonate the purine N–H and activate the leaving group (e.g., iodide or chloride).

- Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates.

- Purification : Silica gel chromatography with gradient elution resolves polar byproducts .

Basic: How can NMR spectroscopy confirm the regioselectivity of substitution in this compound?

Answer:

¹H-NMR and ¹³C-NMR are critical for confirming substitution patterns. For example:

- ¹H-NMR : The absence of a proton signal at C6 (typically δ ~8.5 ppm in unsubstituted purines) confirms substitution. Methoxyphenoxy protons appear as distinct aromatic multiplets (δ 6.8–7.5 ppm) .

- ¹³C-NMR : A downfield shift of the C6 carbon (from ~145 ppm in unsubstituted purines to ~155–160 ppm) indicates substitution. The methoxy group’s carbon appears at ~55 ppm .

- HSQC/HMBC : These experiments correlate aromatic protons with adjacent carbons, resolving ambiguities in overlapping signals .

Advanced: How can researchers address low yields in alkylation reactions involving this compound?

Answer:

Low yields may stem from competing reactions (e.g., N7 vs. N9 alkylation in purines) or steric hindrance. Mitigation strategies include:

- Temperature control : Reactions at 0–5°C favor regioselectivity by slowing competing pathways .

- Base optimization : DBU or K₂CO₃ may improve deprotonation efficiency compared to weaker bases .

- Protecting groups : Introduce temporary protecting groups (e.g., benzyl) on reactive purine positions to direct substitution .

- Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Answer:

Discrepancies in NMR or IR data often arise from impurities or solvent effects. Resolution methods include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₆H₁₄N₄O₂ requires [M+H]⁺ = 295.1190) .

- 2D-NMR : Use COSY and NOESY to distinguish between regioisomers (e.g., N7 vs. N9 substitution) .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis resolves ambiguous spectral peaks .

- Standardized solvents : Report spectra in deuterated DMSO or CDCl₃ to enable cross-study comparisons .

Advanced: How does the methoxyphenoxy group influence the stability of this compound under varying pH conditions?

Answer:

The methoxyphenoxy group’s electron-donating nature enhances stability under basic conditions but may increase susceptibility to oxidation. Key findings:

- Acidic conditions (pH < 3) : Protonation at N7/N9 destabilizes the purine ring, leading to decomposition .

- Alkaline conditions (pH > 10) : The methoxy group’s resonance stabilization reduces hydrolysis rates compared to non-substituted analogs .

- Storage recommendations : Store at 2–8°C in inert atmospheres (N₂ or Ar) to prevent oxidation .

Advanced: What computational tools are effective for predicting the biological activity of this compound derivatives?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or GPCRs) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

- MD simulations : Assess binding stability over nanosecond timescales in explicit solvent .

- ADMET prediction : SwissADME or pkCSM estimate bioavailability and toxicity .

Basic: What are the critical parameters for optimizing HPLC purification of this compound?

Answer:

- Column selection : C18 columns (5 µm, 250 × 4.6 mm) resolve polar impurities .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA improves peak symmetry .

- Flow rate : 1.0 mL/min balances resolution and run time .

- Detection : UV at 254 nm (purine absorbance maximum) .

Advanced: How can researchers design assays to evaluate the kinase inhibition potential of this compound?

Answer:

- Enzyme assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption in recombinant kinases .

- Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK or Akt) via Western blot .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- IC₅₀ determination : Dose-response curves with 10-dose dilutions (1 nM–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.